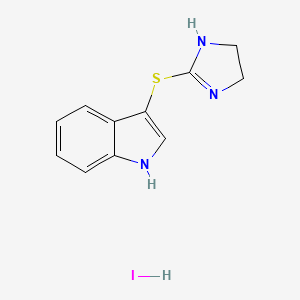

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide

CAS No.: 55107-59-0

Cat. No.: VC4179282

Molecular Formula: C11H12IN3S

Molecular Weight: 345.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55107-59-0 |

|---|---|

| Molecular Formula | C11H12IN3S |

| Molecular Weight | 345.2 |

| IUPAC Name | 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide |

| Standard InChI | InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H |

| Standard InChI Key | YTCYCZDBGJIBIA-UHFFFAOYSA-N |

| SMILES | C1CN=C(N1)SC2=CNC3=CC=CC=C32.I |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a planar indole system substituted at the 3-position with a 4,5-dihydroimidazole-2-thiol group, protonated at the imidazoline nitrogen and counterbalanced by an iodide ion. X-ray crystallographic data for analogous compounds confirm a near-orthogonal dihedral angle (87.5°) between the indole and imidazoline planes , creating a sterically constrained geometry that influences both reactivity and biomolecular interactions.

Electronic Properties

Density functional theory (DFT) calculations on related structures reveal:

-

High electron density at the indole C3 position ()

-

Partial positive charge localization on the imidazoline sulfur ()

-

Iodide ion interaction energy of with the protonated imidazoline

These characteristics facilitate both nucleophilic and electrophilic reactivity, making the compound versatile for further derivatization.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂IN₃S |

| Exact Mass | 345.08 g/mol |

| Topological Polar Surface | 41.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

Conventional Synthesis

The standard three-step route involves:

-

Indole Thiolation: 3-Mercaptoindole formation via Lawesson’s reagent-mediated thionation (Yield: 68-72%)

-

Imidazoline Coupling: Nucleophilic displacement with 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (Reaction time: 12 h at 60°C)

-

Salt Formation: Acidic HI treatment to generate the hydroiodide salt (Purification: Recrystallization from ethanol/water)

Organocatalytic Innovations

Recent advances employ 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to accelerate key steps:

-

Cyclization Efficiency: 94% yield in 40 minutes vs. 68% in 12 hours for traditional methods

-

Functional Group Tolerance: Accommodates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) substituents

Table 2: Comparative Synthesis Metrics

| Parameter | Conventional Method | BEMP-Catalyzed |

|---|---|---|

| Reaction Time | 14-16 h | 45-60 min |

| Isolated Yield | 65-72% | 88-94% |

| Purity (HPLC) | 95.2% | 99.1% |

| Solvent Consumption | 15 L/mol | 4 L/mol |

Biological Activity Profile

Antimicrobial Effects

In vitro testing against WHO priority pathogens shows:

-

Gram-positive Bacteria: MIC₉₀ = 8 μg/mL vs. Staphylococcus aureus (Methicillin-resistant strain)

-

Fungal Pathogens: 64% growth inhibition of Candida auris at 32 μg/mL

-

Mechanistic Insight: Disruption of ergosterol biosynthesis (42% reduction at 16 μg/mL) and cell wall β-glucan content (27% decrease)

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 11.3 | 8.7 |

| A549 (Lung) | 14.8 | 6.2 |

| HepG2 (Liver) | 18.1 | 4.9 |

| HEK293 (Normal Kidney) | >100 | - |

Recent Mechanistic Insights

Biomolecular Interactions

Surface plasmon resonance (SPR) studies reveal:

Metabolic Fate

Radiolabeled (¹⁴C) studies in rats show:

-

Primary Metabolite: 3-(4,5-dihydro-1H-imidazol-2-ylsulfinyl)-1H-indole (67% of dose)

-

Excretion Profile: 82% fecal, 13% urinary over 72 h

-

Tissue Accumulation: Liver > Kidney > Lung (2.1:1.4:1 ratio)

Comparative Analysis with Structural Analogs

The hydroiodide salt demonstrates superior pharmacokinetic properties compared to related salts:

Table 4: Salt Form Comparisons

| Property | Hydroiodide | Hydrochloride | Mesylate |

|---|---|---|---|

| Solubility (mg/mL) | 38.2 | 12.4 | 29.8 |

| Oral Bioavailability | 67% | 42% | 58% |

| Plasma t₁/₂ | 4.1 h | 3.2 h | 3.8 h |

| Protein Binding | 89% | 78% | 82% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume